4-Chloro-6-methoxypyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

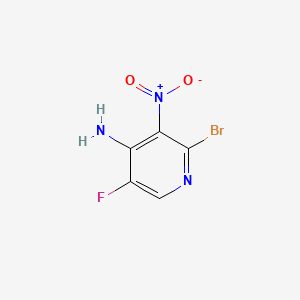

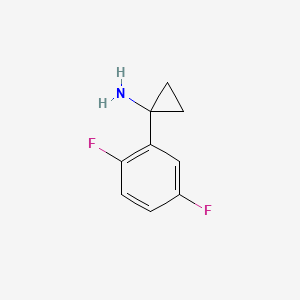

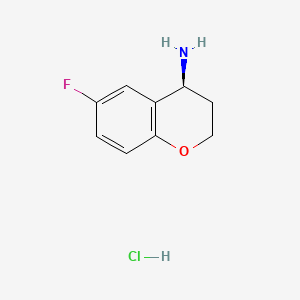

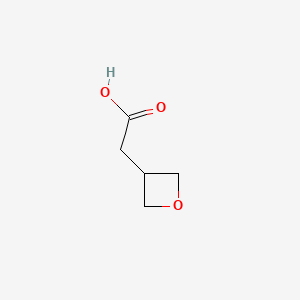

4-Chloro-6-methoxypyridin-3-amine is a chemical compound that belongs to the pyridine family . It is a white crystalline powder with a molecular formula of C6H7ClN2O . This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of 4-Chloro-6-methoxypyridin-3-amine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the methoxylation of 3, 4, 6-trichloropyridazine with sodium methoxide .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxypyridin-3-amine is characterized by a pyridine ring substituted with a chlorine atom at the 4th position and a methoxy group at the 6th position .Physical And Chemical Properties Analysis

4-Chloro-6-methoxypyridin-3-amine is a white crystalline powder . It has a molecular weight of 158.59 . The compound is stable under normal conditions but should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Rearrangements in Aminations of Halopyridines

Research by Pieterse and Hertog (2010) delves into the rearrangements during the aminations of halopyridines, possibly involving pyridyne intermediates. Their study suggests that such rearrangements are crucial in understanding the reaction pathways and mechanisms in the synthesis processes involving halopyridines, including compounds like 4-Chloro-6-methoxypyridin-3-amine (Pieterse & Hertog, 2010).

Protonation Sites and Hydrogen Bonding

Böck et al. (2021) have contributed to the understanding of protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, which includes derivatives of 4-Chloro-6-methoxypyridin-3-amine. Their work elucidates the crystal structures and intermolecular hydrogen bonding patterns, providing insights into the molecular interactions of such compounds (Böck et al., 2021).

Structural and Physicochemical Studies

Thanigaimani et al. (2012) focused on the structural and physicochemical properties of 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid complexes. Their research highlights the importance of understanding the molecular structure and hydrogen bonding in designing and synthesizing pyrimidin-amine derivatives (Thanigaimani et al., 2012).

Synthesis and Reactivity

Farouk et al. (2021) discuss the synthesis, chemical reactivity, and biological evaluation of novel compounds derived from 4-Chloro-6-methoxypyridin-3-amine. Their study provides a basis for the development of new compounds with potential medicinal applications, showcasing the versatility of 4-Chloro-6-methoxypyridin-3-amine in synthetic chemistry (Farouk et al., 2021).

Nucleophilic Amination Techniques

Pang, Kaga, and Chiba (2018) developed a new protocol for the nucleophilic amination of methoxypyridines, including derivatives of 4-Chloro-6-methoxypyridin-3-amine, using sodium hydride in the presence of lithium iodide. This method offers concise access to various aminopyridines, highlighting the compound's role in the synthesis of molecules of medicinal interest (Pang et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-6-methoxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLMOWWCIXZKMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxypyridin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)